molecular formula C11H8ClF5O2S B14039979 1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039979
M. Wt: 334.69 g/mol
InChI Key: CBUAALVGDMAZNG-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, difluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.

    Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of new compounds with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the trifluoromethylthio group.

    1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.

The uniqueness of this compound lies in its specific functional groups and their positions on the phenyl ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)6-2-7(19-10(13)14)4-8(3-6)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

CBUAALVGDMAZNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)OC(F)F)Cl

Origin of Product

United States

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